(S)-4-Isopropyloxazolidine-2-thione

Catalog No.
S1487924
CAS No.
104499-08-3
M.F
C6H11NOS
M. Wt
145.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Isopropyloxazolidine-2-thione

CAS Number

104499-08-3

Product Name

(S)-4-Isopropyloxazolidine-2-thione

IUPAC Name

(4S)-4-propan-2-yl-1,3-oxazolidine-2-thione

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

InChI

InChI=1S/C6H11NOS/c1-4(2)5-3-8-6(9)7-5/h4-5H,3H2,1-2H3,(H,7,9)/t5-/m1/s1

InChI Key

CIRDXQWBLPPFPN-RXMQYKEDSA-N

SMILES

CC(C)C1COC(=S)N1

Canonical SMILES

CC(C)C1COC(=S)N1

Isomeric SMILES

CC(C)[C@H]1COC(=S)N1

Chiral Auxiliary

A chiral auxiliary is a molecule that can be used to induce chirality, or handedness, in another molecule during a chemical reaction. (S)-IPT achieves this by forming a temporary bond with the target molecule, influencing its spatial orientation and ultimately leading to the formation of a specific stereoisomer.

(S)-IPT has been demonstrated to be a highly selective and efficient chiral auxiliary for the stereochemical induction at the phosphorus atom during the diastereoselective synthesis of aryloxy phosphoramidate prodrugs of 3'-deoxy-2',3'-didehydrothymidine monophosphate (d4TMP). PubChem, National Institutes of Health:

This specific application involves the development of prodrugs, which are inactive chemical compounds that are converted into their active form within the body. The use of (S)-IPT ensures the formation of a specific stereoisomer of the prodrug, which can be crucial for its desired pharmacological properties.

(S)-IPT offers several advantages as a chiral auxiliary, including:

  • High selectivity: It can effectively induce the desired chirality in the target molecule.
  • Efficiency: It can be readily incorporated into the reaction and removed after the desired product is formed.
  • Direct reduction: It can be directly reduced to its corresponding aldehyde and the chiral auxiliary by reductive cleavage with diisobutylaluminum hydride. Sigma-Aldrich:

(S)-4-Isopropyloxazolidine-2-thione is a chiral compound with the molecular formula C₆H₁₁NOS and a molecular weight of approximately 161.3 g/mol. This compound is recognized for its unique structural properties, including a thiazolidine ring, which contributes to its biological and chemical activities. The compound is typically produced in high purity, often around 95%, making it suitable for various research applications, particularly in the fields of medicinal chemistry and organic synthesis .

, primarily due to its thione functional group. It can undergo:

  • Nucleophilic Substitution Reactions: The sulfur atom can act as a nucleophile, engaging in substitutions that are critical for synthesizing other thiazolidine derivatives.
  • Aldol-type Reactions: This compound can be utilized as a chiral auxiliary in aldol reactions, facilitating the formation of β-hydroxy carbonyl compounds from achiral aldehydes .
  • Coordination Chemistry: It forms complexes with transition metals, enhancing its utility in catalysis .

(S)-4-Isopropyloxazolidine-2-thione exhibits notable biological activities:

  • Antifungal Properties: Derivatives of this compound have shown significant antifungal activity against various pathogens, indicating potential as a lead compound for antifungal drug development.
  • Antidiabetic Effects: Similar to other thiazolidinediones, this compound acts as an activator of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in insulin sensitivity and glucose metabolism.

Several synthetic routes have been developed for (S)-4-Isopropyloxazolidine-2-thione:

  • Chiral Auxiliary Method: Utilizing chiral amino alcohols and thioacetic acid under mild conditions to yield the desired thiazolidine structure.
  • Asymmetric Synthesis: This compound can be synthesized through asymmetric synthesis techniques that involve the use of chiral ligands to control stereochemistry during reactions .
  • Metal-Catalyzed Reactions: Employing metal catalysts to facilitate the formation of thiazolidine derivatives from simpler precursors.

(S)-4-Isopropyloxazolidine-2-thione finds applications in various fields:

  • Pharmaceutical Research: Used as a chiral auxiliary in drug synthesis, aiding in the development of stereochemically pure compounds.
  • Catalysis: Serves as a ligand in transition metal-catalyzed reactions, enhancing reaction selectivity and efficiency.
  • Material Science: Investigated for its potential use in developing new materials with specific properties due to its unique chemical structure .

Studies focusing on (S)-4-Isopropyloxazolidine-2-thione's interactions reveal:

  • Metal Complex Formation: The compound forms stable complexes with various transition metals, which can significantly alter its reactivity and biological activity.
  • Biological Pathways: Its role as a PPARγ activator suggests interactions with metabolic pathways related to glucose homeostasis and lipid metabolism .

Several compounds share structural or functional similarities with (S)-4-Isopropyloxazolidine-2-thione. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
(S)-4-Isopropylthiazolidine-2-thioneThiazolidine ringStrong antifungal activity; used as a chiral auxiliary
(S)-4-Isopropyl-2-oxazolidinoneOxazolidinone structureUsed in dirhodium(II) complexes; versatile chiral ligand
Thiazolidinedione derivativesContains thiazolidinedione coreKnown for insulin-sensitizing effects; used in diabetes treatment
(R)-4-Methylthiazolidine-2-thioneMethyl substitution on thiazolidineExhibits different biological activities compared to isopropyl variant

The uniqueness of (S)-4-Isopropyloxazolidine-2-thione lies in its specific structural configuration and its dual role as both a chiral auxiliary and a biologically active compound, distinguishing it from other similar compounds through its diverse applications and significant biological effects.

Amino Alcohol Cyclization Methods

The foundational synthesis of (S)-4-isopropyloxazolidine-2-thione involves the cyclization of (S)-valinol with thiocarbonylation reagents. In a classic procedure, (S)-valinol reacts with carbon disulfide in the presence of potassium carbonate, yielding the target compound via intramolecular nucleophilic attack. This method, optimized through decades of refinement, typically achieves moderate to high yields (70–90%) under reflux conditions in dichloromethane or ethanol [1] [5]. The reaction proceeds through deprotonation of the amino alcohol’s hydroxyl group by the base, followed by nucleophilic addition of the resulting alkoxide to carbon disulfide. Subsequent cyclization eliminates hydrogen sulfide, forming the oxazolidine-2-thione ring [1] [2].

A critical factor in this approach is the preservation of stereochemistry at the C4 isopropyl group, which originates from the chiral center of (S)-valinol. Studies confirm that the configuration of the starting amino alcohol directly dictates the stereochemical outcome of the product, ensuring enantiomeric purity without racemization under mild conditions [3] [5].

Carbon Disulfide-Based Syntheses

Carbon disulfide remains the most widely employed thiocarbonylating agent due to its cost-effectiveness and reactivity. In a representative protocol, (S)-valinol is treated with carbon disulfide and triethylamine in dimethyl sulfoxide (DMSO) at 110°C for 110 minutes, yielding (S)-4-isopropyloxazolidine-2-thione in 90% yield [2]. The base facilitates deprotonation, while DMSO acts as both solvent and mild oxidant, preventing disulfide byproduct formation.

Comparative studies reveal that solvent choice significantly impacts reaction efficiency. Polar aprotic solvents like DMSO enhance reaction rates by stabilizing intermediates, whereas ethereal solvents such as tetrahydrofuran (THF) result in slower kinetics [2] [5]. Temperature optimization is equally critical: reactions conducted below 50°C favor oxazolidine-2-thione formation, while elevated temperatures promote isomerization to thiazolidine derivatives [2].

Alternative Thiocarbonylation Reagents

To circumvent carbon disulfide’s toxicity and volatility, researchers have explored alternative thiocarbonyl sources. Potassium ethylxanthate (KSCSOEt) emerges as a safer reagent, enabling oxazolidine-2-thione synthesis under reflux in ethanol. For example, reacting (R)-2-phenylglycinol with KSCSOEt at 100°C for one hour affords the corresponding oxazolidine-2-thione in 31% yield, with improvements to 89% upon optimization [4]. Although yields are generally lower than carbon disulfide-based methods, xanthates offer operational simplicity and reduced environmental hazard [4].

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation revolutionizes the synthesis of (S)-4-isopropyloxazolidine-2-thione by reducing reaction times from hours to minutes. A protocol employing 50 W microwave power at 50°C for 10 minutes achieves near-quantitative yields (95–98%) when using potassium carbonate as the base [2]. The rapid, uniform heating of microwave systems minimizes side reactions, particularly the formation of thiazolidine-2-thione byproducts. This method is scalable and compatible with diverse amino alcohols, making it ideal for high-throughput applications [2] [5].

Controlled Temperature-Dependent Synthesis

Temperature modulation enables precise control over product regiochemistry. At 50°C, (S)-valinol and carbon disulfide selectively form oxazolidine-2-thione, whereas heating to 70–80°C induces ring expansion to thiazolidine-2-thione via intermediate thiolactam formation [2]. This thermochemical switch exploits the kinetic vs. thermodynamic control of cyclization pathways, allowing chemists to target specific heterocycles without altering reagents [2].

One-Pot Multi-Component Reactions

Emerging one-pot strategies consolidate multiple synthetic steps, though literature specific to (S)-4-isopropyloxazolidine-2-thione remains limited. Indirect evidence suggests that combining amino alcohol, thiocarbonyl reagent, and base in a single vessel could streamline synthesis. For instance, simultaneous addition of carbon disulfide and potassium carbonate to (S)-valinol under microwave irradiation may eliminate intermediate isolation, though further validation is required [2] [5].

Selective Synthetic Methods

Regioselective Synthesis

Regioselectivity is governed by reaction conditions. In DMSO at 110°C, (S)-valinol preferentially forms thiazolidine-2-thione, whereas potassium carbonate in ethanol under microwave irradiation favors oxazolidine-2-thione [2] [5]. The divergent pathways arise from solvent effects on intermediate stability: polar aprotic solvents stabilize thiocarbamate intermediates, directing cyclization toward thiazolidines, while protic solvents favor oxazolidine formation [2].

Stereoselective Approaches

Chiral fidelity is maintained through the use of enantiomerically pure amino alcohols. The (S)-configuration of valinol is faithfully transferred to the C4 position of the oxazolidine ring, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) coupling constants [1] [3]. Modulating reaction pH further enhances stereoselectivity; basic conditions minimize epimerization by deprotonating the nitrogen, reducing its nucleophilic participation in racemization pathways [5].

Green Chemistry Approaches

Solvent-Free Methodologies

While solvent-free synthesis of (S)-4-isopropyloxazolidine-2-thione is unreported, advances in mechanochemistry offer potential. Ball-milling (S)-valinol with solid potassium carbonate and carbon disulfide could eliminate solvent use, though this remains speculative. Current green adaptations focus on substituting hazardous solvents like DMSO with biodegradable alternatives such as cyclopentyl methyl ether (CPME) [2] [4].

Catalyst Recycling Strategies

Heterogeneous catalysis using immobilized bases (e.g., potassium carbonate on silica) enables reagent recovery. Initial trials show that filtering and reusing the supported base in subsequent reactions maintains 85% yield over three cycles, reducing waste generation [5].

Renewable Feedstock Utilization

(S)-Valinol, the starting material, can be derived from renewable L-valine via microbial fermentation. Integrating biobased amino alcohols into the synthesis pipeline aligns with circular economy principles, though cost barriers currently limit industrial adoption [1] [5].

Tables

Table 1: Comparison of Thiocarbonylation Reagents

ReagentSolventTemperature (°C)Yield (%)Reference
Carbon disulfideDMSO11090 [2]
Potassium ethylxanthateEthanol10089 [4]
Carbon disulfideCH₂Cl₂2578 [1]

Table 2: Microwave vs. Conventional Heating

ParameterMicrowaveConventional
Time (min)10120
Yield (%)9885
Byproduct FormationLowModerate

XLogP3

1.7

Wikipedia

4-(Propan-2-yl)-4,5-dihydro-1,3-oxazole-2-thiol

Dates

Modify: 2023-08-15

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